PF-04628935 is a highly potent, small-molecule inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a) with an IC50 of 4.6 nM [1]. Originally developed from a spirocyclic piperidine-azetidine scaffold, it is distinguished by its ability to suppress the high constitutive basal activity of the ghrelin receptor. Unlike later-generation clinical candidates optimized strictly for peripheral metabolic indications, PF-04628935 retains an oral bioavailability of 43% in rats and exhibits robust blood-brain barrier (BBB) penetration . This pharmacokinetic profile makes it a critical procurement choice for laboratories investigating the central neuropharmacology of ghrelin, including its roles in stress, anxiety, and dopamine regulation within the central nervous system.
Substituting PF-04628935 with structurally related analogs or generic ghrelin antagonists fundamentally compromises neurobehavioral study designs. The closely related clinical analog PF-05190457 was explicitly engineered to restrict brain exposure (MDR efflux ratio of 7; brain/plasma AUC = 0.16) to minimize central nervous system side effects during peripheral diabetes trials, rendering it ineffective for central psychiatric or neurological models[1]. Furthermore, substituting with classic neutral antagonists like JMV2959 (IC50 = 32 nM) fails to account for the intrinsic constitutive activity of GHS-R1a. Because GHS-R1a possesses high maximal signaling activity even in the absence of ghrelin, only a potent inverse agonist like PF-04628935 can fully silence baseline receptor tone, a requirement for accurate baseline neuroendocrine mapping.
PF-04628935 was selected for its ability to cross the blood-brain barrier, achieving central target engagement [1]. In contrast, the structurally related clinical candidate PF-05190457 was optimized to avoid the CNS, exhibiting an MDR efflux ratio of 7 and a low brain/plasma AUC of 0.16 in murine models[2]. PF-04628935 maintains a 43% oral bioavailability in rats with sufficient brain penetration to effectively modulate GHS-R1a in central regions [1].
| Evidence Dimension | Brain penetration and oral bioavailability |
| Target Compound Data | 43% oral bioavailability (rat) with functional CNS penetration |
| Comparator Or Baseline | PF-05190457 (brain/plasma AUC = 0.16, MDR efflux ratio = 7) |
| Quantified Difference | PF-04628935 provides functional central exposure, whereas PF-05190457 is actively effluxed from the brain. |
| Conditions | In vivo pharmacokinetic profiling in rodent models |
Procurement of PF-04628935 is essential for in vivo CNS studies (e.g., anxiety, stress) where peripheral-restricted analogs like PF-05190457 will fail to reach the target.
The ghrelin receptor exhibits unusually high constitutive activity. PF-04628935 acts as a potent inverse agonist (IC50 = 4.6 nM), effectively reducing this basal signaling tone [1]. In contrast, standard neutral antagonists such as JMV2959 (IC50 = 32 nM) block the binding of exogenous ghrelin but do not suppress the receptor's intrinsic ligand-independent activity . PF-04628935 provides nearly an order of magnitude higher potency than JMV2959 while uniquely enabling the study of basal receptor silencing.
| Evidence Dimension | Receptor inhibition potency and basal activity suppression |
| Target Compound Data | IC50 = 4.6 nM (Inverse Agonist) |
| Comparator Or Baseline | JMV2959 (IC50 = 32 nM, Neutral Antagonist) |
| Quantified Difference | ~7-fold higher potency and the mechanistic ability to suppress constitutive GHS-R1a activity. |
| Conditions | Displacement of [125I]Ghrelin from human GHS-R1a expressed in HEK293 cells. |
Buyers requiring complete silencing of GHS-R1a baseline signaling must select an inverse agonist like PF-04628935 rather than a standard neutral antagonist.
As a spirocyclic piperidine-azetidine small molecule (MW 496.03), PF-04628935 offers enhanced formulation flexibility compared to early-generation peptidic GHS-R1a antagonists [1]. Peptidic inhibitors often suffer from rapid proteolytic degradation and require specialized parenteral formulations. PF-04628935's stable architecture allows for standard vehicle formulation (e.g., DMSO/saline) and enables both oral dosing and direct stereotaxic microinjection without the handling liabilities of peptides [1].
| Evidence Dimension | Formulation compatibility and dosing routes |
| Target Compound Data | Small molecule (MW 496.03) with 43% oral bioavailability |
| Comparator Or Baseline | Peptidic GHS-R1a antagonists (poor oral bioavailability, high proteolytic degradation) |
| Quantified Difference | Eliminates the need for peptide-specific proteolytic safeguards and enables robust oral bioavailability. |
| Conditions | In vivo formulation and administration |
Reduces formulation complexity and handling costs for in vivo laboratories, allowing for standard small-molecule dosing protocols.
Due to its validated brain penetration, PF-04628935 is the optimal choice for stereotaxic microinjection (e.g., into the dorsal raphe nucleus) or systemic dosing to study ghrelin's role in anxiety, stress, and depressive-like behaviors [1].
Because it is a potent inverse agonist, PF-04628935 is heavily utilized in in vitro and in vivo models to differentiate between ghrelin-dependent signaling and the intrinsic, ligand-independent basal tone of the GHS-R1a receptor [2].
With its 43% oral bioavailability and CNS exposure, PF-04628935 serves as an excellent positive control or benchmark compound in the development of next-generation brain-penetrant GPCR inverse agonists[2].